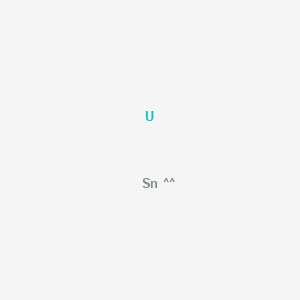

Tin;uranium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tin-uranium compounds are a unique class of materials that combine the properties of tin and uranium Tin is a post-transition metal known for its malleability and resistance to corrosion, while uranium is a radioactive actinide with significant applications in nuclear energy and radiopharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tin-uranium compounds typically involves high-temperature reactions and specialized equipment to handle the reactive nature of uranium. One common method is the vacuum induction melting (VIM) process, where tin and uranium are melted together in a vacuum to prevent oxidation . Another method is the vacuum arc remelt (VAR) process, which involves melting the metals using an electric arc in a vacuum . These methods ensure the purity and homogeneity of the resulting compound.

Industrial Production Methods: Industrial production of tin-uranium compounds is less common due to the specialized nature of the materials and the stringent safety protocols required for handling uranium. when produced, these compounds are typically used in research settings or specialized applications in the nuclear industry.

Chemical Reactions Analysis

Types of Reactions: Tin-uranium compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, uranium in the compound can exist in multiple oxidation states, such as +4 and +6, which allows for diverse chemical behavior . Tin, on the other hand, can form oxides and halides under different conditions .

Common Reagents and Conditions: Common reagents used in reactions involving tin-uranium compounds include halogens, acids, and bases. For instance, tin can react with halogens to form tin halides, while uranium can react with oxygen to form uranium oxides .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of uranium can lead to the formation of uranium dioxide (UO2) or uranium trioxide (UO3), while tin can form tin(IV) oxide (SnO2) under oxidizing conditions .

Scientific Research Applications

Tin-uranium compounds have several scientific research applications due to their unique properties. In chemistry, these compounds are studied for their potential use in catalysis and materials science. In biology and medicine, uranium’s radioactive properties make these compounds useful in radiopharmaceuticals for diagnostic imaging and targeted therapy . In industry, tin-uranium compounds can be used in specialized applications such as nuclear reactors and advanced materials .

Mechanism of Action

The mechanism of action of tin-uranium compounds involves the interaction of uranium’s radioactive properties with biological systems or materials. Uranium can emit alpha particles, which can cause ionization and damage to biological tissues. This property is harnessed in radiopharmaceuticals for targeted cancer therapy, where the compound is designed to deliver radiation directly to cancer cells . The molecular targets and pathways involved include DNA damage and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to tin-uranium include other uranium-based compounds such as uranium oxides and uranium halides, as well as tin-based compounds like tin oxides and tin halides .

Uniqueness: The uniqueness of tin-uranium compounds lies in their combination of properties from both tin and uranium. While uranium compounds are known for their radioactive properties, the addition of tin can enhance the material’s stability and resistance to corrosion. This makes tin-uranium compounds particularly interesting for applications that require both durability and radioactive properties .

Conclusion

Tin-uranium compounds represent a fascinating area of study with potential applications in various fields. Their unique combination of properties from both tin and uranium makes them valuable for scientific research and specialized industrial applications. Further research into these compounds could uncover new uses and enhance our understanding of their behavior and potential.

Properties

Molecular Formula |

SnU |

|---|---|

Molecular Weight |

356.74 g/mol |

IUPAC Name |

tin;uranium |

InChI |

InChI=1S/Sn.U |

InChI Key |

GPBKPKBHVVYASP-UHFFFAOYSA-N |

Canonical SMILES |

[Sn].[U] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)

![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)

![1,1'-Sulfanediylbis{3-bromo-4-[(2-chloroethyl)sulfanyl]benzene}](/img/structure/B14238850.png)

![[(Dichlorostannanediyl)bis(methylene)]bis[ethyl(dimethyl)silane]](/img/structure/B14238854.png)

![4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-3-nitrobenzoic acid](/img/structure/B14238879.png)

![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)

![1-(tert-butyldimethylsilyl)-3-(trimethylstannyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14238893.png)

![4,7,7-Trimethyl-6-thiabicyclo[3.2.1]oct-4-ene](/img/structure/B14238894.png)